N1-(isoxazol-3-yl)-N2-(4-methoxybenzyl)oxalamide
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Overview
Description
N1-(isoxazol-3-yl)-N2-(4-methoxybenzyl)oxalamide is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an isoxazole ring and a methoxybenzyl group, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(isoxazol-3-yl)-N2-(4-methoxybenzyl)oxalamide typically involves the reaction of isoxazole derivatives with oxalyl chloride and 4-methoxybenzylamine. The reaction conditions often include the use of anhydrous solvents such as dichloromethane and the presence of a base like triethylamine to facilitate the formation of the oxalamide linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N1-(isoxazol-3-yl)-N2-(4-methoxybenzyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The isoxazole ring and methoxybenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of oxalamide derivatives with oxidized functional groups.
Reduction: Formation of reduced oxalamide derivatives.
Substitution: Formation of substituted isoxazole or methoxybenzyl derivatives.
Scientific Research Applications
N1-(isoxazol-3-yl)-N2-(4-methoxybenzyl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(isoxazol-3-yl)-N2-(4-methoxybenzyl)oxalamide involves its interaction with specific molecular targets and pathways. The isoxazole ring and methoxybenzyl group can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N1-(isoxazol-3-yl)-N2-(4-methoxybenzyl)acetamide
- 4-chloro-N-(isoxazol-3-yl)-3-methoxy-N-(4-methoxybenzyl)isoquinoline-7-sulfonamide
Uniqueness
N1-(isoxazol-3-yl)-N2-(4-methoxybenzyl)oxalamide is unique due to its specific combination of an isoxazole ring and a methoxybenzyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-19-10-4-2-9(3-5-10)8-14-12(17)13(18)15-11-6-7-20-16-11/h2-7H,8H2,1H3,(H,14,17)(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMFEZIAXMEWTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NC2=NOC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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